molecular formula C8H9BF3K B2468885 Potassium trifluoro(4-methylbenzyl)borate CAS No. 1422539-95-4

Potassium trifluoro(4-methylbenzyl)borate

Cat. No.: B2468885
CAS No.: 1422539-95-4
M. Wt: 212.06
InChI Key: YLBJYQGBHCAOKW-UHFFFAOYSA-N
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Description

Potassium trifluoro(4-methylbenzyl)borate is an organoboron compound with the molecular formula C8H9BF3K. It is a white solid that is soluble in water and is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Potassium trifluoro(4-methylbenzyl)borate can be synthesized through various methods. One common synthetic route involves the reaction of 4-methylbenzyl bromide with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere at room temperature . Industrial production methods often involve similar reaction conditions but on a larger scale, with additional purification steps such as crystallization to ensure high purity .

Chemical Reactions Analysis

Potassium trifluoro(4-methylbenzyl)borate undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of potassium trifluoro(4-methylbenzyl)borate in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transfer of the trifluoroborate group to the electrophilic partner, resulting in the formation of a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Potassium trifluoro(4-methylbenzyl)borate is unique compared to other organoboron compounds due to its stability and reactivity. Similar compounds include:

This compound stands out due to its specific reactivity and stability, making it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

potassium;trifluoro-[(4-methylphenyl)methyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3.K/c1-7-2-4-8(5-3-7)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBJYQGBHCAOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=C(C=C1)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422539-95-4
Record name potassium trifluoro[(4-methylphenyl)methyl]boranuide
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